molecular formula C5H3N3O2S B1296465 Thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 7464-09-7

Thiazolo[4,5-d]pyrimidine-5,7-diol

Cat. No.: B1296465
CAS No.: 7464-09-7
M. Wt: 169.16 g/mol
InChI Key: ZKMLPWOPYCJLKO-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine-5,7-diol is a useful research compound. Its molecular formula is C5H3N3O2S and its molecular weight is 169.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMLPWOPYCJLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323209
Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-09-7
Record name 7464-09-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Record name [1,3]thiazolo[4,5-d]pyrimidine-5,7-diol
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Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Thiazolo[4,5-d]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical characterization of Thiazolo[4,5-d]pyrimidine-5,7-diol (CAS: 7464-09-7). This guide is structured to address the specific challenges of handling, solubilizing, and stabilizing this rigid heterocyclic scaffold in a drug discovery context.

Executive Summary: The "Brick Dust" Challenge

This compound is a fused heterocyclic core functioning as a bioisostere of Xanthine (3,7-dihydro-purine-2,6-dione).[1] While highly valued in medicinal chemistry as a scaffold for Toll-like Receptor 7 (TLR7) agonists and adenosine receptor antagonists, this molecule presents a classic "brick dust" profile: high melting point (>300°C) and poor aqueous solubility.[1]

This guide provides a validated framework for overcoming the thermodynamic barriers associated with this scaffold. The core insight is that the "5,7-diol" nomenclature refers to a tautomer that rarely exists; the molecule behaves predominantly as a 5,7-dione (lactam) .[1] Successful handling requires exploiting its acidic pKa for pH-dependent solubilization rather than relying on standard lipophilic dissolution.[1]

Structural Dynamics & Tautomerism

To manipulate this molecule, one must first understand its electronic state.[1] The user-specified "5,7-diol" implies an aromatic enol form.[1] However, under physiological and standard laboratory conditions, the equilibrium heavily favors the keto (lactam) tautomer, specifically the Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione .[1]

The Tautomeric Equilibrium

The dione form creates a rigid network of intermolecular hydrogen bonds (N-H[1] ··· O=C), resulting in a high crystal lattice energy.[1] This is the primary cause of its insolubility.[1]

  • Diol Form (Enol): Aromatic, but energetically unfavorable in the solid state.[1]

  • Dione Form (Keto): Stable, high melting point, responsible for aggregation.[1]

  • Anionic Form: Generated at pH > pKa (~7.5–9.8), breaking the lattice energy.[1]

Visualization of Solubilization Mechanism

The following diagram illustrates the transition from the insoluble aggregate to the soluble species via pH manipulation.

Tautomerism Solid Solid Aggregate (Crystal Lattice) Dione Dione Tautomer (Insoluble Neutral) Solid->Dione Dissolution (Rate Limiting) Diol 5,7-Diol Tautomer (Transient) Dione->Diol Tautomerism Anion Mono-Anion (Water Soluble) Dione->Anion Deprotonation (pH > 9.8)

Figure 1: The solubilization pathway relies on shifting the equilibrium from the insoluble dione network to the soluble anionic species via base-mediated deprotonation.[1]

Solubility Profiling & Optimization[1]

Quantitative Solubility Data (Estimated)

Due to the structural similarity to Xanthine, the following solubility profile is characteristic of the unsubstituted core:

Solvent SystemSolubility (25°C)ClassificationNotes
Water (pH 7.0) < 0.1 mg/mLPractically InsolubleHigh lattice energy prevents hydration.[1]
Ethanol / Methanol < 1 mg/mLVery Slightly SolubleInsufficient polarity to break H-bonds.[1]
DMSO 10–25 mg/mLSolubleDisrupts H-bonding; effective stock solvent.[1]
0.1 M NaOH > 10 mg/mLSolubleForms the sodium salt (deprotonation).[1]
0.1 M HCl < 0.1 mg/mLInsolubleProtonation of thiazole N is difficult (pKa < 1).[1]
Protocol: pH-Switch Solubilization

Objective: To prepare a stable aqueous stock solution for biological assays without precipitating the compound.[1]

Principle: The N-H protons at positions 4 and 6 are acidic.[1] The predicted pKa is approximately 9.8 (similar to Uric acid/Xanthine).[1] Raising the pH generates a negative charge, drastically increasing aqueous solubility.[1]

Step-by-Step Methodology:

  • Weighing: Weigh 5 mg of this compound into a glass vial.

  • Primary Dissolution: Add 500 µL of DMSO . Vortex for 30 seconds. The solution should be clear.

    • Checkpoint: If particulates remain, sonicate at 40°C for 5 minutes.

  • Aqueous Dilution (The Crash Test):

    • Slowly add the DMSO stock to your aqueous buffer (e.g., PBS).[1]

    • Risk:[1] At neutral pH, the compound may reprecipitate (crash out) as the "brick dust" dione form.[1]

  • Stabilization: If precipitation occurs, adjust the buffer pH to 8.5–9.0 using dilute NaOH.[1] This maintains the mono-anionic state, ensuring stability in solution.[1]

Stability Assessment

The thiazolo[4,5-d]pyrimidine core is electronically robust, exhibiting high thermal stability and resistance to oxidative stress.[1] However, the 5,7-dione functionality is susceptible to nucleophilic attack under extreme conditions.[1]

Stability Matrix[1]
Stress ConditionStability PredictionDegradation Mechanism
Thermal (Solid, 100°C) StableHigh melting point (>300°C) confers resistance.[1]
Hydrolysis (Acid, pH 1) StableThiazole ring resists acid cleavage.[1]
Hydrolysis (Base, pH 13) Risk Potential ring opening of the pyrimidine dione (hydrolytic cleavage).[1]
Oxidation (H₂O₂) StableThe core is already highly oxidized (dione form).[1]
Photostability ModerateHeterocycles can absorb UV; protect from direct light.[1]
Protocol: Forced Degradation Study (HPLC)

Objective: Validate the integrity of the scaffold for drug development workflows.

Workflow Diagram:

StabilityWorkflow cluster_conditions Stress Conditions (24 Hours) Sample Test Sample (1 mg/mL in DMSO) Acid Acid Stress (0.1N HCl, 60°C) Sample->Acid Base Base Stress (0.1N NaOH, 60°C) Sample->Base Oxid Oxidative Stress (3% H2O2, RT) Sample->Oxid Neut Neutralization & Quenching Acid->Neut Base->Neut Oxid->Neut HPLC LC-MS Analysis (Detect Ring Opening) Neut->HPLC

Figure 2: A standardized forced degradation workflow to identify potential lability in the pyrimidine ring, particularly under basic hydrolysis.[1]

Detailed Steps:

  • Preparation: Prepare a 1 mg/mL stock in DMSO.

  • Stress Induction: Dilute aliquots 1:1 with 0.2N HCl, 0.2N NaOH, and 6% H₂O₂ (final concentration 0.1N/3%).

  • Incubation: Heat acid/base samples to 60°C for 24 hours. Keep peroxide sample at Room Temperature (RT).[1]

  • Quenching: Neutralize acid/base samples to pH 7.0. Add reducing agent (e.g., sodium metabisulfite) to the peroxide sample.[1]

  • Analysis: Inject onto a C18 HPLC column (Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid).

    • Success Metric: >95% recovery of the parent peak.[1]

    • Failure Mode: Appearance of polar peaks at early retention times indicates pyrimidine ring opening.[1]

References

  • ChemicalBook. (2025).[1][2] this compound (CAS 7464-09-7) Physicochemical Properties.[3][4] Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: Thiazolo[5,4-d]pyrimidine.[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [1][5]

  • Ali, E. M. H., et al. (2019).[1] Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives.[1][9] Future Medicinal Chemistry.[1][9] Retrieved from [1]

  • Kwon, Y., et al. (2025).[1][2] Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[1] Organic & Biomolecular Chemistry.[1][8][9][10][11][12] Retrieved from [1]

Sources

Thiazolo[4,5-d]pyrimidine-5,7-diol: Tautomeric Dynamics & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isostere Paradox

In the realm of nucleobase analogues, Thiazolo[4,5-d]pyrimidine-5,7-diol (CAS: 7464-09-7) represents a critical scaffold for drug discovery, particularly in the modulation of Toll-like Receptor 7 (TLR7) and adenosine receptors. However, the nomenclature "5,7-diol" is a chemical formalism that often obscures the biological reality.

This guide addresses the tautomeric dichotomy of this molecule. While IUPAC nomenclature often defaults to the aromatic "diol" (lactim) form, experimental evidence and thermodynamic stability overwhelmingly favor the 5,7(4H,6H)-dione (lactam) congener in physiological environments. Understanding this equilibrium is not merely academic; it dictates ligand-receptor binding modes, solubility profiles, and synthetic strategies.

Tautomeric Landscape & Structural Dynamics

The thiazolo[4,5-d]pyrimidine core is a 7-thia-analog of purine.[1][2] The presence of oxygen functionalities at positions 5 and 7 introduces a complex equilibrium between lactam (keto) and lactim (enol) forms.

The Equilibrium Triad

The molecule does not exist as a static structure. It fluctuates between three primary states based on proton mobility:

  • Di-lactam (Dione): Protons reside on N4 and N6. This is the most stable form in neutral aqueous solutions and the solid state due to strong amide resonance stabilization.

  • Lactam-Lactim (Mono-enol): One proton shifts to oxygen (usually at C7). This form is often a transition state or stabilized by specific metal coordination.

  • Di-lactim (Diol): Both protons reside on oxygen atoms. This fully aromatic form is rare in polar solvents but is the basis for the "5,7-diol" nomenclature.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanisms and the energetic preference for the dione scaffold.

Tautomerism Dione 5,7(4H,6H)-dione (Di-Lactam) Most Stable (Aq/Solid) Mono 7-hydroxy-5(4H)-one (Lactam-Lactim) Transient/Solvent Dep. Dione->Mono -H+ (N6) / +H+ (O7) Diol 5,7-diol (Di-Lactim) High Energy (Aromatic) Mono->Diol -H+ (N4) / +H+ (O5)

Figure 1: Tautomeric equilibrium shifting from the stable Dione form (Blue) to the high-energy Diol form (Red).

Thermodynamic Drivers
  • Solvent Polarity: In high-dielectric solvents (DMSO, Water), the dione form is favored because the polar solvent stabilizes the charge separation inherent in the amide resonance structures.

  • Solid State: X-ray crystallography of analogous systems (e.g., xanthine derivatives) confirms that intermolecular hydrogen bonding (N-H···O=C) locks the molecule into the dione lattice.

Experimental Characterization

Distinguishing between tautomers requires specific spectroscopic markers. The "diol" form would show hydroxyl signals, whereas the "dione" form shows distinct amide signatures.

NMR Spectroscopy Signatures

The following table summarizes the expected shifts for the dominant dione form in DMSO-d6.

NucleusChemical Shift (δ ppm)AssignmentTautomeric Indicator
¹H NMR 11.0 - 13.5N-H (Broad singlets)Diagnostic: Presence confirms Lactam (Dione) form. Absence implies Lactim.
¹H NMR 8.0 - 9.5C2-H (Thiazole)Shift varies based on C2 substitution; unaffected by tautomerism.
¹³C NMR 150.0 - 165.0C=O[2] (Carbonyl)Diagnostic: Signals >155 ppm typically indicate Carbonyls (Lactam).
¹³C NMR 160.0 - 170.0C-OH (C-O)If observed without N-H protons, indicates Lactim (Diol).
Infrared (IR) Spectroscopy
  • Dione (Observed): Strong absorption bands at 1650–1720 cm⁻¹ (C=O stretching) and broad bands at 3100–3400 cm⁻¹ (N-H stretching).

  • Diol (Theoretical): Absence of carbonyl bands; presence of sharp 3500–3600 cm⁻¹ (O-H stretching).

Synthetic Protocol: Constructing the Scaffold

To ensure high purity of the thiazolo[4,5-d]pyrimidine core, a cyclization strategy starting from a pyrimidine precursor is recommended. This approach controls the regiochemistry and favors the thermodynamic product.

Workflow Diagram

Synthesis Start Precursor: 4-amino-2,6-dihydroxypyrimidine Step1 Step 1: Nitration/Reduction (Intro 5-amino group) Start->Step1 HNO3 / H2, Pd/C Step2 Step 2: Thionation (Traube-like Cyclization) Step1->Step2 CS2 / Pyridine or KSCN Final Product: Thiazolo[4,5-d]pyrimidine-5,7-dione Step2->Final Reflux / Acid Workup

Figure 2: Synthetic route favors the formation of the fused thiazole ring onto a pre-existing pyrimidine dione core.

Detailed Methodology (Traube-Analogous Synthesis)

Objective: Synthesis of Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.

  • Precursor Preparation: Begin with 4,5-diaminopyrimidine-2,6-diol (often generated in situ from the 5-nitroso or 5-nitro derivative).

  • Cyclization (Thiazole Ring Closure):

    • Suspend 10 mmol of 4,5-diaminopyrimidine-2,6-diol in 50 mL of anhydrous pyridine.

    • Add 15 mmol of Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate.

    • Reflux the mixture for 6–12 hours. The solution typically turns dark yellow/orange.

    • Mechanism:[2][3][4] The amino groups attack the electrophilic carbon of CS₂, followed by cyclization and elimination of H₂S (or equivalent).

  • Isolation:

    • Cool reaction to room temperature.

    • Acidify with 1M HCl to pH ~3 to precipitate the product.

    • Filtration: Collect the solid by vacuum filtration.

    • Purification: Recrystallize from DMF/Water or Ethanol.

  • Validation: Perform ¹H NMR in DMSO-d6. Look for the disappearance of amino protons and the appearance of broad amide protons (11-13 ppm).

Pharmacological Implications: TLR7 Agonism[5]

The tautomeric state is directly linked to the biological activity. Thiazolo[4,5-d]pyrimidines are isosteres of guanosine, the natural ligand for Toll-like Receptor 7 (TLR7).

Binding Mode Analysis
  • Receptor Pocket: The TLR7 binding pocket is hydrophobic but contains specific residues (Asp, Thr) that require hydrogen bond donors.

  • The Dione Advantage: The N-H groups at positions 4 and 6 of the thiazolo[4,5-d]pyrimidine-5,7-dione act as critical Hydrogen Bond Donors to the receptor backbone.

  • The Diol Disadvantage: The "diol" form would present O-H groups which, while capable of H-bonding, alter the steric profile and electrostatic potential surface, likely reducing affinity.

Drug Design Heuristic

When designing analogs (e.g., for antiviral or anticancer applications):

  • Do not alkylate N4 or N6 unless prodrug properties are desired; blocking these nitrogens locks the tautomer but may prevent critical H-bonding.

  • C2 Substitution: This is the primary vector for SAR (Structure-Activity Relationship) optimization. Bulky aryl groups at C2 can extend into the hydrophobic region of the TLR7 pocket.

References

  • Ali, E. M. H., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Link

  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[5][6] Organic & Biomolecular Chemistry.[1][2][5][6][7] Link

  • Google Patents (2021). WO2021154664A1 - 1H-Pyrazolo[4,3-d]pyrimidine compounds as Toll-Like Receptor 7 (TLR7) Agonists. (Cited for structural homology and TLR7 mechanism). Link

  • Popiołek, Ł., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[2] MDPI Molecules. Link

  • Varano, F., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Frontiers in Pharmacology. Link

Sources

An In-Depth Technical Guide to the Predicted Biological Targets of Thiazolo[4,5-d]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic ring system recognized for its diverse pharmacological activities. As a purine isostere, this scaffold offers a strategic advantage in designing ligands for biological targets that recognize adenine or guanine.[1] This technical guide provides a comprehensive analysis of the predicted biological targets of a specific derivative, Thiazolo[4,5-d]pyrimidine-5,7-diol. We will delve into the rationale behind these predictions, drawing from the established activities of structurally related compounds. Furthermore, this guide will present detailed computational and experimental workflows for the identification and validation of these predicted targets, offering researchers and drug development professionals a robust framework for advancing the therapeutic potential of this compound class.

The Thiazolo[4,5-d]pyrimidine Scaffold: A Foundation for Diverse Bioactivity

The thiazolo[4,5-d]pyrimidine ring system is a bioisosteric analog of purines, where the nitrogen atom at position 7 is replaced by a sulfur atom.[1][2] This structural similarity to endogenous purines like adenine and guanine allows compounds based on this scaffold to interact with a wide array of biological macromolecules that have purine-binding sites.[1] Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][2][3] The specific subject of this guide, this compound, is predicted to share this propensity for interacting with purine-binding proteins, making it a compelling candidate for further investigation.

Predicted Biological Target Classes for this compound

Based on the extensive research into derivatives of the thiazolo[4,5-d]pyrimidine scaffold, we can predict several high-probability target classes for the 5,7-diol derivative. The prediction is rooted in the principle of structural similarity, where the core scaffold dictates the general target space, and the specific substitutions modulate the affinity and selectivity.

Protein Kinases

A significant body of evidence points towards protein kinases as a primary target class for pyrimidine-based heterocycles.[4] The ATP-binding site of kinases is a well-characterized purine-binding pocket, making it susceptible to inhibition by purine analogs.

  • Cyclin-Dependent Kinases (CDKs): Several pyridopyrimidine derivatives have demonstrated potent inhibitory activity against CDK4/6.[5] Given the structural analogy, this compound is a plausible candidate for CDK inhibition, which would be consistent with the antiproliferative effects observed in many of its analogs.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as EGFR-TK inhibitors.[6] The shared pyrimidine core suggests that the thiazolo[4,5-d]pyrimidine scaffold could also be accommodated within the EGFR kinase domain.

  • General Control Nonderepressible 2 (GCN2) Kinase: Triazolo[4,5-d]pyrimidines have been validated as inhibitors of GCN2, a kinase involved in cellular stress responses.[7] This provides a strong rationale for investigating GCN2 as a potential target.

G-Protein Coupled Receptors (GPCRs)

The structural similarity to adenosine, a key signaling molecule that acts through GPCRs, positions this compound as a potential modulator of these receptors.

  • Adenosine Receptors (A1 and A2A): Derivatives of thiazolo[5,4-d]pyrimidine have been synthesized that exhibit high affinity for both A1 and A2A adenosine receptors.[8] This suggests that the core scaffold is well-suited for interaction with the adenosine binding pocket of these receptors.

  • Chemokine Receptors (CX3CR1): Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been developed as potent and selective antagonists of the fractalkine receptor, CX3CR1, for the treatment of multiple sclerosis.[9] This highlights the versatility of the scaffold in targeting different classes of GPCRs.

Other Enzymes

The purine-like structure of the scaffold also suggests potential interactions with enzymes involved in nucleotide metabolism.

  • Thymidylate Synthase: A thiazolidinone derivative was reported to target thymidylate synthase, an enzyme crucial for DNA synthesis and a target for anticancer drugs.[3]

  • Viral Phosphotransferases: The antiviral activity of some thiazolo[4,5-d]pyrimidine derivatives against human cytomegalovirus (HCMV) has been linked to the inhibition of viral enzymes like the UL97 phosphotransferase.[10]

In Silico Target Prediction Workflow

A systematic in silico approach is the first step in narrowing down the list of potential targets and generating testable hypotheses.

Rationale for In Silico Screening

Computational methods provide a rapid and cost-effective means to screen large virtual libraries of compounds against numerous biological targets. For a novel or understudied compound like this compound, these methods can prioritize experimental efforts by identifying the most probable protein interactions.

Step-by-Step In Silico Protocol
  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

    • Generate different ionization states and tautomers at physiological pH (7.4) to ensure the most relevant form of the molecule is used in subsequent steps.

  • Target Database Selection:

    • Compile a database of 3D protein structures for the predicted target classes (kinases, GPCRs, etc.) from the Protein Data Bank (PDB).

    • Prioritize high-resolution crystal structures that are co-crystallized with a ligand, preferably a purine analog.

  • Molecular Docking:

    • Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the compound within the active site of each potential target.

    • Define the binding pocket based on the co-crystallized ligand or using pocket detection algorithms.

    • Score the docking poses based on the predicted binding energy or other scoring functions. Favorable scores indicate a higher likelihood of interaction.

  • Pharmacophore Modeling and Screening:

    • Develop a pharmacophore model based on the key chemical features of known active ligands for the high-priority targets identified through docking.

    • Screen this compound against these pharmacophore models to assess its structural and chemical compatibility with the binding site requirements.

Visualization of the In Silico Workflow

in_silico_workflow cluster_ligand Ligand Preparation cluster_target Target Selection cluster_screening Virtual Screening cluster_analysis Analysis & Prioritization Ligand_3D 1. Generate 3D Structure Ligand_Min 2. Energy Minimization Ligand_3D->Ligand_Min Ligand_Taut 3. Generate Tautomers/Ionization States Ligand_Min->Ligand_Taut Docking Molecular Docking Ligand_Taut->Docking Pharmacophore Pharmacophore Screening Ligand_Taut->Pharmacophore Target_DB 1. Compile Target Database (PDB) Target_Select 2. Prioritize High-Resolution Structures Target_DB->Target_Select Target_Select->Docking Scoring 1. Score & Rank Poses Docking->Scoring Pharmacophore->Scoring Hypothesis 2. Generate Testable Hypotheses Scoring->Hypothesis

Caption: In silico workflow for target prediction.

Experimental Target Validation

Following the in silico predictions, a series of well-designed experiments are crucial to validate the identified targets and elucidate the mechanism of action.

Biochemical Assays for Direct Target Engagement

These assays determine if the compound directly interacts with the purified target protein.

  • Kinase Inhibition Assays:

    • Protocol:

      • A panel of purified kinases is selected based on the in silico predictions.

      • The kinase, its specific substrate, and ATP are incubated in a buffer solution.

      • This compound is added at various concentrations.

      • The reaction is initiated and allowed to proceed for a defined period.

      • The amount of phosphorylated substrate is quantified using methods like radioactive ATP (³²P-ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo).

      • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

    • Rationale: This directly measures the compound's ability to inhibit the catalytic activity of the kinase.

  • Thermal Shift Assay (TSA):

    • Protocol:

      • The purified target protein is mixed with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).

      • The compound is added to the protein-dye mixture.

      • The temperature is gradually increased, and the fluorescence is monitored.

      • As the protein unfolds (melts), the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

      • Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).

    • Rationale: A shift in Tm upon compound addition provides strong evidence of direct physical binding.

Cell-Based Assays for Target Engagement and Phenotypic Effects

These assays confirm that the compound engages its target in a cellular context and produces a biological response.

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol:

      • Intact cells are treated with this compound or a vehicle control.

      • The cells are heated to a range of temperatures to induce protein denaturation and aggregation.

      • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

      • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

      • Target engagement is indicated by an increased amount of soluble target protein at higher temperatures in the compound-treated cells.

    • Rationale: CETSA is the gold standard for confirming target engagement in a physiological setting.

  • Antiproliferative Assays:

    • Protocol:

      • Cancer cell lines relevant to the predicted targets (e.g., breast cancer lines for CDK4/6, lung cancer lines for EGFR) are seeded in 96-well plates.

      • The cells are treated with a serial dilution of the compound for 48-72 hours.

      • Cell viability is measured using reagents like MTT, resazurin (AlamarBlue), or CellTiter-Glo.

      • The GI₅₀ (concentration for 50% growth inhibition) is calculated.

    • Rationale: This assay provides a quantitative measure of the compound's effect on cell growth and is a primary screen for anticancer activity.[3][11]

Mechanism of Action Studies

These studies explore the downstream cellular consequences of target engagement.

  • Cell Cycle Analysis:

    • Protocol:

      • Cells are treated with the compound for various time points.

      • The cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

      • The DNA content of individual cells is measured by flow cytometry.

      • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.

    • Rationale: Inhibition of targets like CDKs is expected to cause cell cycle arrest at specific checkpoints.

  • Apoptosis Assays:

    • Protocol:

      • Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye (like propidium iodide).

      • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Rationale: Many anticancer agents induce apoptosis, and this assay confirms if the observed antiproliferative effect is due to programmed cell death.

Visualization of the Experimental Validation Workflow

experimental_workflow cluster_biochemical Biochemical Assays (Direct Binding) cluster_cellular Cell-Based Assays (Cellular Context) cluster_moa Mechanism of Action (Downstream Effects) Kinase_Assay Kinase Inhibition Assay (IC50) CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay->CETSA TSA Thermal Shift Assay (Tm Shift) TSA->CETSA Prolif_Assay Antiproliferative Assay (GI50) CETSA->Prolif_Assay Cell_Cycle Cell Cycle Analysis Prolif_Assay->Cell_Cycle Apoptosis Apoptosis Assay Prolif_Assay->Apoptosis In_Silico In Silico Predictions In_Silico->Kinase_Assay In_Silico->TSA

Caption: Experimental workflow for target validation.

Data Presentation and Interpretation

The quantitative data generated from the experimental workflows should be summarized in a clear and concise format to facilitate comparison and interpretation.

Assay Metric Predicted Target Example Result
Kinase InhibitionIC₅₀CDK4150 nM
Thermal Shift AssayΔTmCDK4+5.2 °C
AntiproliferationGI₅₀MCF-7 (Breast Cancer)300 nM
Cell Cycle Analysis% ArrestG1 Phase75%
Apoptosis Assay% Apoptotic CellsAnnexin V+60%

Conclusion

This compound represents a promising chemical entity with a high probability of interacting with biological targets of therapeutic relevance, particularly protein kinases and GPCRs. The structural relationship of its core scaffold to endogenous purines provides a strong foundation for this prediction. The integrated workflow of in silico prediction followed by rigorous experimental validation outlined in this guide offers a clear and systematic path for elucidating its precise mechanism of action and advancing its potential as a novel therapeutic agent. The self-validating nature of this workflow, where biochemical, cellular, and phenotypic data are cross-correlated, ensures a high degree of confidence in the final target identification.

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (URL: [Link])

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (URL: [Link])

  • Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived From the Guanine Analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. (URL: [Link])

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (URL: [Link])

  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (URL: [Link])

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (URL: [Link])

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (URL: [Link])

  • Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of[3][5][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (URL: [Link])

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (URL: [Link])

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (URL: [Link])

  • Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). (URL: [Link])

  • Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. (URL: [Link])

  • (PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (URL: [Link])

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL: [Link])

Sources

Thiazolo[4,5-d]pyrimidine: A Privileged Scaffold for Immuno-Oncology and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Thiazolo[4,5-d]pyrimidine analogs.

Executive Summary

The Thiazolo[4,5-d]pyrimidine scaffold represents a critical class of fused bicyclic heterocycles in medicinal chemistry.[1] Structurally functioning as a purine bioisostere , this scaffold replaces the imidazole ring of purine with a thiazole ring. This modification alters electron density, lipophilicity, and hydrogen bond donor/acceptor profiles while maintaining the capacity to interact with adenosine and guanosine binding pockets.

This guide analyzes the SAR of this scaffold across two distinct therapeutic modalities:

  • TLR7 Agonism (Immuno-oncology): Mimicking guanosine to activate the innate immune system.

  • Kinase Inhibition (Oncology): Targeting the ATP-binding cleft of EGFR and VEGFR.

Structural Anatomy & Numbering

To understand the SAR, we must first define the core numbering system. The Thiazolo[4,5-d]pyrimidine system consists of a pyrimidine ring fused to a thiazole ring.

  • Positions 2 (C2) & 3 (N3): Located on the thiazole ring. Critical for solubility and hydrophobic pocket filling.

  • Positions 5 (C5) & 7 (C7): Located on the pyrimidine ring. C7 is the primary "warhead" position, analogous to the C6 position of adenosine/guanosine.

SAR Map: Functional Zones

The following diagram illustrates the functional impact of modifications at specific positions on the scaffold.

SAR_Map Core Thiazolo[4,5-d]pyrimidine Core Scaffold C2 Position C2 (Thiazole) Lipophilicity & Solubility Core->C2 Modifies N3 Position N3 (Thiazole) Steric Tolerance Core->N3 Modifies C5 Position C5 (Pyrimidine) Metabolic Stability Core->C5 Modifies C7 Position C7 (Pyrimidine) Primary Binding Interaction Core->C7 CRITICAL C2_Rule TLR7: Short Alkyl (Bu) Kinase: Aryl/Heteroaryl C2->C2_Rule C5_Rule Electron Withdrawing (CF3) Increases Bioavailability C5->C5_Rule C7_Rule TLR7: Free Amine (-NH2) Kinase: Substituted Amine (-NH-Ar) C7->C7_Rule

Figure 1: SAR Map of Thiazolo[4,5-d]pyrimidine showing differential substitution requirements for TLR7 agonism versus Kinase inhibition.

Deep Dive: Structure-Activity Relationships[2][3][4][5]

The C7 Position: The "Warhead"

The substituent at C7 is the primary determinant of biological function.

  • For TLR7 Agonism:

    • Requirement: A free exocyclic amino group (-NH₂ ) is strictly required.

    • Mechanism: This mimics the C6-amino group of guanosine, forming essential hydrogen bonds with aspartate residues (e.g., Asp555) deep within the TLR7 binding pocket.

    • Loss of Activity: Alkylation or acylation of this amine typically abolishes TLR7 activity.

  • For Kinase Inhibition (EGFR/VEGFR):

    • Requirement: A substituted amine (-NH-Aryl or -NH-Heteroaryl ) is preferred.

    • Mechanism: The bulky aromatic group extends into the hydrophobic pocket II of the kinase ATP-binding site.

    • Optimization: 3-chloro-4-fluoroaniline or similar electron-deficient anilines at C7 often enhance potency against EGFR.

The C2 Position: Tuning Lipophilicity

The C2 position on the thiazole ring faces the solvent-exposed region or a hydrophobic channel depending on the target.

  • TLR7 Agonists:

    • Alkyl Chains: A butyl (

      
      -Bu) or ethoxyethyl chain is often optimal. This "tail" fits into a hydrophobic groove in the TLR7 dimer interface.
      
    • Impact: Short chains (Methyl) reduce potency; overly long chains (>C6) reduce solubility without gaining affinity.

  • Kinase Inhibitors:

    • Aryl Groups: Phenyl or substituted phenyl rings at C2 provide pi-stacking interactions within the kinase domain.

    • Thione/Oxo: In some CXCR2 antagonists, a C2-thione (=S) or C2-oxo (=O) is present, though these are often precursors to the more active amino-derivatives.

The C5 Position: Stability and Electronics
  • Electronic Tuning: Electron-withdrawing groups (EWG) like Trifluoromethyl (-CF₃) at C5 significantly improve metabolic stability and cellular permeability compared to a simple methyl group.

  • Steric Constraints: Large substituents here are generally disfavored as they can clash with the hinge region in kinases or the tight pocket in TLR7.

Quantitative Data Summary

The following table contrasts the SAR profiles for the two primary therapeutic applications.

FeatureTLR7 Agonist (Immuno-Oncology)EGFR/Kinase Inhibitor (Oncology)Mechanistic Rationale
C7 Substituent -NH₂ (Primary Amine)-NH-Ar (Secondary Aryl Amine)H-bond donor for TLR7 vs. Hydrophobic fit for Kinase.
C2 Substituent

-Butyl, Ethoxyethyl
Phenyl, Thiophene, PyridineTLR7 requires aliphatic lipophilicity; Kinases favor aromatic stacking.
C5 Substituent H, MethylH, Methyl, CF₃Small groups prevent steric clash; CF₃ modulates pKa.
Core Interaction Mimics GuanosineMimics Adenosine (ATP)Bioisosteric replacement of Purine.
Key Assay HEK-Blue TLR7 ReporterADP-Glo Kinase AssayFunctional activation vs. Enzymatic inhibition.

Mechanism of Action: TLR7 Signaling

Given the prominence of this scaffold in immuno-oncology (e.g., analogs related to molecules like 8-hydroxyadenine derivatives), understanding the downstream signaling is vital for interpreting assay results.

TLR7_Pathway Ligand Thiazolo[4,5-d]pyrimidine (Ligand) TLR7 TLR7 Dimer (Endosome) Ligand->TLR7 Binds MyD88 MyD88 (Adaptor Protein) TLR7->MyD88 Recruits IRAK4 IRAK4 / IRAK1 (Kinase Complex) MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylates NFkB NF-κB / IRF7 (Transcription Factors) TRAF6->NFkB Translocates Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Enters Cytokines Production of IFN-α, TNF-α, IL-6 Nucleus->Cytokines Expresses

Figure 2: TLR7 Signaling Cascade activated by Thiazolo[4,5-d]pyrimidine agonists.

Experimental Protocols

Synthesis: The Traube-Like Cyclization

This protocol describes the formation of the Thiazolo[4,5-d]pyrimidine core.

Reagents:

  • 4-amino-2-substituted-thiazole-5-carboxamide (Precursor)[1]

  • Triethyl orthoformate (Cyclizing agent)

  • Acetic anhydride (Solvent/Catalyst)

Protocol:

  • Preparation: Dissolve 4-amino-2-butylthiazole-5-carboxamide (1.0 eq) in a mixture of triethyl orthoformate (5.0 eq) and acetic anhydride (5.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. A precipitate typically forms.

  • Isolation: Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol to yield the 7-oxo intermediate.

  • Chlorination (Activation): Treat the 7-oxo compound with POCl₃ (neat) at reflux for 2 hours to generate the 7-chloro derivative.

  • Amination: React the 7-chloro intermediate with ammonia (for TLR7) or an aniline (for Kinase) in isopropanol at 80°C to yield the final 7-amino product.

Biological Assay: HEK-Blue™ TLR7 Reporter

To validate the agonist activity of synthesized analogs.

Principle: Uses HEK293 cells co-transfected with human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.

Workflow:

  • Cell Culture: Maintain HEK-Blue hTLR7 cells in DMEM supplemented with selection antibiotics (Zeocin, Blasticidin).

  • Seeding: Plate cells in 96-well plates at 50,000 cells/well in HEK-Blue Detection medium.

  • Treatment: Add test compounds (Thiazolo[4,5-d]pyrimidine analogs) at varying concentrations (0.1 nM – 10 µM). Include R848 (Resiquimod) as a positive control.

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.

  • Detection: The Detection medium turns blue in the presence of SEAP (induced by NF-κB). Measure absorbance at 620–655 nm using a microplate reader.

  • Analysis: Calculate EC₅₀ values using non-linear regression (GraphPad Prism).

References

  • Synthesis and Anticancer Activity: Rembiałkowska, N., et al. (2022).[1] "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Pharmaceuticals.[1][2][3][4][5] Link

  • TLR7 Agonist Optimization: Zhang, L., et al. (2018). "Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists." Journal of Medicinal Chemistry. (Note: Discusses related bioisosteres and binding modes relevant to the thiazolo scaffold). Link

  • CXCR2 Antagonists: Walters, I., et al. (2008).[6] "SAR studies on thiazolo[4,5-d]pyrimidine based CXCR2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • EGFR Inhibitors: Schenone, S., et al. (2009). "Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as anti-tumor EGFR tyrosine kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Scaffold Hopping: De Jonghe, S., et al. (2022).[2] "Identification of novel chemotypes as CXCR2 antagonists via a scaffold hopping approach from a thiazolo[4,5-d]pyrimidine." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols: Derivatization of Thiazolo[4,5-d]pyrimidine-5,7-diol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thiazolo[4,5-d]pyrimidine core, a purine isostere, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines like adenine and guanine allows molecules based on this framework to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This versatility has led to the development of thiazolo[4,5-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

This application note provides a comprehensive guide to the derivatization of the thiazolo[4,5-d]pyrimidine-5,7-diol core, a key intermediate for generating libraries of diverse compounds for biological screening. We will delve into the synthetic strategies, provide detailed, field-proven protocols, and discuss the biological assays relevant for evaluating the therapeutic potential of the resulting derivatives.

Strategic Overview: A Modular Approach to Library Synthesis

The derivatization of the this compound scaffold is best approached in a modular fashion, allowing for the introduction of diversity at multiple positions. The general workflow involves the initial synthesis of the core scaffold, followed by activation of the 5 and 7 positions for subsequent derivatization through various coupling and substitution reactions.

G cluster_0 Core Scaffold Synthesis cluster_1 Scaffold Activation cluster_2 Derivatization at C7 cluster_3 Derivatization at C5 cluster_4 Biological Screening A 2-Aminothiole C This compound A->C B Arylacetylchloride B->C D 5,7-Dichloro-thiazolo[4,5-d]pyrimidine C->D Chlorination (POCl3) E 7-Amino-5-chloro-thiazolo[4,5-d]pyrimidine D->E Nucleophilic Aromatic Substitution (SNAr) G 7-Amino-5-aryl/heteroaryl- thiazolo[4,5-d]pyrimidine E->G Suzuki-Miyaura Cross-Coupling F Primary/Secondary Amines F->E I Diverse Compound Library G->I H Boronic Acids H->G J Target-Based Assays (Kinases, GPCRs, etc.) I->J

Application Notes & Protocols: In Vitro Anticancer Screening of Thiazolo[4,5-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazolo[4,5-d]pyrimidines

The Thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of purine, represents a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2] This heterocyclic system is a core component of numerous compounds investigated for their therapeutic potential, particularly in oncology.[1][3] Derivatives have demonstrated promising anticancer activities, acting through various mechanisms such as kinase inhibition and topoisomerase II inhibition.[3][4]

Effective preclinical evaluation of novel Thiazolo[4,5-d]pyrimidine derivatives hinges on robust and reproducible in vitro assays. These initial screens are fundamental for determining a compound's cytotoxic potential, establishing dose-response relationships, and gaining preliminary insights into its mechanism of action. This guide provides a comprehensive overview and detailed protocols for the initial in vitro assessment of these compounds, focusing on cytotoxicity and apoptosis induction.

Foundational Principles of In Vitro Screening

The primary goal of in vitro anticancer screening is to quantify a compound's ability to inhibit cancer cell growth or induce cell death. This is typically achieved through a tiered approach:

  • Primary Screening: Determines the concentration-dependent cytotoxicity of the compound across a panel of cancer cell lines. The key output is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[5][6]

  • Secondary & Mechanistic Screening: Investigates the mode of cell death (e.g., apoptosis, necrosis) induced by the compound, providing crucial information about its mechanism of action.

This workflow ensures that only the most potent and mechanistically interesting compounds advance to more complex and resource-intensive stages of drug development.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Decision Compound Compound Synthesis & Solubilization MTT_SRB MTT / SRB Assay (96-well format) Compound->MTT_SRB Test Compound (Serial Dilutions) Cell_Culture Cell Line Selection & Maintenance Cell_Culture->MTT_SRB Seeded Cells IC50 IC50 Value Determination MTT_SRB->IC50 Absorbance Data Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Select Potent Compounds (≤10 µM) Decision Go / No-Go Decision for Further Studies IC50->Decision Potency Data Data_Analysis Flow Cytometry Data Interpretation Apoptosis->Data_Analysis Fluorescence Data Data_Analysis->Decision Mechanistic Insight

Caption: High-level workflow for screening Thiazolo[4,5-d]pyrimidine compounds.

Essential Preliminary Steps: Setting the Stage for Success

Compound Preparation and Solubilization

The accuracy of in vitro data is critically dependent on the correct preparation of test compounds.

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for in vitro assays.[7][8]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solubility Testing: Before initiating assays, verify the compound's solubility in the final cell culture medium. A common issue is compound precipitation when the DMSO stock is diluted into the aqueous medium.[8] A rapid stability assessment can prevent misleading results.[9]

  • Vehicle Control: It is imperative to maintain a consistent final DMSO concentration across all wells (including untreated controls).[9][10] This "vehicle control" accounts for any potential effects of the solvent on cell viability. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced toxicity.[7][10]

Cell Line Selection and Culture

The choice of cancer cell lines is a critical experimental design parameter.[11][12][13] The selection should be rational and based on the therapeutic hypothesis. For broad screening, a panel like the NCI-60, which encompasses various cancer types, is often used.[13][14] For targeted agents, cell lines with specific genetic backgrounds (e.g., particular mutations or gene expression levels) are more appropriate.[11][12]

  • Cell Culture Maintenance: Adhere strictly to the cell line supplier's recommendations for growth medium, serum concentration, and subculture conditions.[15][16][17] ATCC provides comprehensive culture guides for best practices.[18][19]

  • Cell Viability: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment.

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.

Common Cancer Cell Line Cancer Type Typical Seeding Density (96-well plate)
MCF-7 Breast Adenocarcinoma5,000 - 10,000 cells/well
A549 Lung Carcinoma3,000 - 7,000 cells/well
HeLa Cervical Adenocarcinoma2,000 - 5,000 cells/well
HCT116 Colon Carcinoma4,000 - 8,000 cells/well
DU145 Prostate Carcinoma5,000 - 10,000 cells/well
Note: Seeding densities are a starting point and must be optimized for each cell line to ensure logarithmic growth throughout the assay duration.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells.[22]

Principle of the MTT Assay

G cluster_0 In Living Cell Mitochondria Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Conversion of MTT to formazan by metabolically active cells.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Thiazolo[4,5-d]pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[23]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21][22]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Normalization: Convert raw absorbance values to percentage viability.

    • % Viability = (Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank) * 100

  • Curve Fitting: Plot % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data.[24]

  • IC50 Determination: The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[5] Software such as GraphPad Prism or specialized online calculators can perform this analysis.[5][6][25]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

To determine if cell death occurs via apoptosis, the Annexin V/PI staining assay followed by flow cytometry is the gold standard.[26][27]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[27][28]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[29]

Principle of Annexin V / PI Staining

This dual-staining method allows for the differentiation of four cell populations:[26]

  • Viable Cells: Annexin V-negative / PI-negative.

  • Early Apoptotic Cells: Annexin V-positive / PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

  • Necrotic Cells (Primary): Annexin V-negative / PI-positive.

G Q4 Q4 Early Apoptosis (Annexin V+ / PI-) Q1 Q1 Late Apoptosis/Necrosis (Annexin V+ / PI+) Q3 Q3 Viable (Annexin V- / PI-) Q2 Q2 Necrosis (Annexin V- / PI+) X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) →

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, with projections suggesting that by 2050, AMR-associated deaths could reach 10 million annually, rivaling the current global mortality rate of cancer.[1] This escalating crisis urgently necessitates the discovery and development of new antimicrobial agents.[1] Heterocyclic compounds, a cornerstone of medicinal chemistry, represent a promising reservoir of potential antimicrobial agents due to their diverse structural motifs and biological activities.[2][3][4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the crucial first step of evaluating novel heterocyclic compounds: determining their in vitro antimicrobial susceptibility. This document provides not only the standardized protocols for essential assays but also imparts the field-proven insights necessary to navigate the unique challenges posed by novel chemical entities, ensuring the generation of robust and reliable data.

Core Principles of Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is designed to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[1][5][6][7] This is a fundamental parameter for assessing a compound's potential as an antimicrobial. For compounds exhibiting bactericidal (killing) rather than bacteriostatic (inhibitory) activity, the Minimum Bactericidal Concentration (MBC) is also determined.[5][6][7] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[6][7]

Standardized methodologies for AST are critical for ensuring the reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major international bodies that provide detailed guidelines for these tests.[1][8][9][10][11] This guide will focus on two widely accepted methods: broth microdilution and disk diffusion.

Navigating the Challenges of Novel Heterocyclic Compounds

Novel heterocyclic compounds often present unique challenges in AST that are not typically encountered with established antibiotics. A primary obstacle is poor aqueous solubility.[12] Many novel organic molecules are hydrophobic, making it difficult to prepare stock solutions and achieve the desired concentrations in aqueous-based microbiological media. This can lead to compound precipitation and inaccurate MIC determinations.

Strategic Considerations for Solubility Enhancement:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.[13] However, it is crucial to use the lowest possible concentration of DMSO, typically not exceeding 1-2% in the final assay, as higher concentrations can exhibit antimicrobial activity or affect microbial growth. A vehicle control (media with the same concentration of DMSO used to dissolve the test compound) is mandatory to rule out any inhibitory effects of the solvent itself.

  • Alternative Solubilizing Agents: For particularly challenging compounds, the use of co-solvents or surfactants may be considered. However, their potential impact on microbial growth and interaction with the test compound must be rigorously evaluated.

  • Salt Formation: For ionizable heterocyclic compounds, salt formation can significantly improve aqueous solubility.[14][15]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC and MBC Determination

The broth microdilution method is a quantitative technique that determines the MIC of a compound in a liquid medium.[16][17]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]

  • Test microorganism

  • Novel heterocyclic compound

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[19][20]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[13][16]

  • Micropipettes and sterile tips

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading cluster_mbc MBC Determination A Prepare Compound Stock Solution B Prepare 2-fold Serial Dilutions A->B E Dispense Diluted Compound to 96-well Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D F Add Diluted Inoculum to Wells D->F E->F H Incubate Plate (16-20h, 35°C) F->H G Include Controls: - Growth Control - Sterility Control - Vehicle Control G->H I Visually Inspect for Growth / Read OD600 H->I J Determine MIC I->J K Plate Aliquots from Clear Wells onto Agar J->K L Incubate Agar Plates (18-24h) K->L M Count Colonies and Determine MBC L->M

Caption: Workflow for MIC and MBC determination by broth microdilution.

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel heterocyclic compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.[18]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][20][21]

  • Final Inoculum Dilution:

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Plate Inoculation:

    • Transfer 50 µL of the appropriate compound dilution to the wells of a 96-well microtiter plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.[18]

  • Controls:

    • Growth Control: Well containing only broth and inoculum.

    • Sterility Control: Well containing only broth.

    • Vehicle Control: Well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.

    • Positive Control: A row of wells with a standard antibiotic.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.[13][16]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6][7][21] This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), plate a small aliquot (e.g., 10-100 µL) onto a non-selective agar plate.

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[6][7]

Protocol 2: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[19][20][22]

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[19][20][23]

  • Sterile paper disks (6 mm diameter)

  • Test microorganism

  • Novel heterocyclic compound

  • Positive control antibiotic disks

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate for Confluent Growth A->C B Impregnate Blank Disks with Compound D Place Impregnated Disks on Agar Surface B->D C->D F Incubate Plate (18-24h, 35°C) D->F E Include Positive Control Disks E->D G Measure Zones of Inhibition F->G H Interpret Results (Susceptible/Intermediate/Resistant) G->H

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[19][20]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[19][20][23]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[19][20]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Placement:

    • Impregnate sterile blank paper disks with a known concentration of the novel heterocyclic compound. The solvent should be allowed to evaporate completely before placing the disks on the agar.

    • Aseptically place the impregnated disks and positive control antibiotic disks onto the inoculated agar surface.[22] Disks should be spaced at least 24 mm apart.[22][23]

    • Gently press each disk to ensure complete contact with the agar.[22]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[24]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[19]

    • The size of the zone of inhibition is inversely correlated with the MIC.[5] For novel compounds, interpretive criteria (Susceptible, Intermediate, Resistant) will not be established. The zone diameter provides a qualitative measure of activity and can be used to compare the potency of different compounds.

Data Presentation and Interpretation

Quantitative data from AST should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example Data Presentation for MIC and MBC of a Novel Heterocyclic Compound

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive ControlMBC (µg/mL) of Novel CompoundMBC/MIC Ratio
Staphylococcus aureus ATCC 25923Gram-positive0.125 - 128Ciprofloxacin80.5162
Escherichia coli ATCC 25922Gram-negative0.125 - 128Ciprofloxacin320.015>128>4
Pseudomonas aeruginosa ATCC 27853Gram-negative0.125 - 128Gentamicin641>128>2
Enterococcus faecalis ATCC 29212Gram-positive0.125 - 128Vancomycin162322

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity.[6]

  • MBC/MIC ≤ 4: Generally considered bactericidal.

  • MBC/MIC > 4: Generally considered bacteriostatic.

Quality Control: The Foundation of Trustworthy Data

A robust quality control (QC) program is essential for ensuring the accuracy and reproducibility of AST results.[25][26] This involves the regular testing of reference strains with known susceptibility profiles.

Recommended QC Strains:

  • Staphylococcus aureus ATCC 25923

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

The MIC values or zone diameters obtained for these QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[27][28][29] If QC results are out of range, patient or experimental results should not be reported until the source of the error is identified and corrected.[27]

Conclusion

The protocols and guidelines presented in these application notes provide a solid framework for the antimicrobial susceptibility testing of novel heterocyclic compounds. By adhering to standardized methodologies, implementing rigorous quality control, and thoughtfully addressing the unique challenges posed by new chemical entities, researchers can generate high-quality, reliable data. This information is paramount for advancing the discovery and development of the next generation of antimicrobial agents in the global fight against AMR.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30). Microbe Notes. Retrieved from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved from [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. (2024, May 20). Microbe Investigations. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency. Retrieved from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved from [Link]

  • Determination of the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentrations (MBCs). (n.d.). Bio-protocol. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. Retrieved from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). CLSI. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Tests. (n.d.). GCS Medical College. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). U.S. Food and Drug Administration. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Retrieved from [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI. Retrieved from [Link]

  • Expert Rules. (n.d.). EUCAST. Retrieved from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). CLSI. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved from [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31). National Institutes of Health. Retrieved from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - PMC. (2019, January 24). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial resistance challenged by flexible heterocyclic chemistry. (2018, September 14). Open Access Government. Retrieved from [Link]

  • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC. (2021, February 8). National Institutes of Health. Retrieved from [Link]

  • (PDF) Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. (2024, November 21). ResearchGate. Retrieved from [Link]

  • Novel Drug-Drug Salts of Enoxacin with Enhanced Antibacterial Activity: Insights from Solubility and Lipid-Water Partition Coefficient | Request PDF. (2026, January 4). ResearchGate. Retrieved from [Link]

  • Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. (n.d.). PubMed. Retrieved from [Link]

  • Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Challenges | myadlm.org. (2016, July 21). Association for Diagnostics & Laboratory Medicine. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Note: Thiazolo[4,5-d]pyrimidine Derivatives as Adenosine Receptor Antagonists

[1][2][3]

Executive Summary & Scientific Rationale

The adenosine receptor (AR) family (A




The Thiazolo[4,5-d]pyrimidine scaffold serves as a critical purine bioisostere. By fusing a thiazole ring to a pyrimidine core, this scaffold mimics the adenine pharmacophore while offering distinct electronic properties that enhance selectivity, particularly for the A


 receptor

Key Mechanism:

  • A

    
     Antagonism:  Blockade of striatal A
    
    
    receptors reduces the indirect pathway's inhibitory output, offering symptomatic relief in Parkinson's Disease (PD) without the dyskinesia associated with L-DOPA.
  • Scaffold Advantage: The [4,5-d] fusion system positions the N-7 and N-9 equivalents (relative to purine) to engage key residues (e.g., Asn253, Phe168) in the orthosteric binding pocket.

Chemical Synthesis Protocol

The synthesis of the thiazolo[4,5-d]pyrimidine core relies on the Gewald Reaction followed by pyrimidine ring closure. This modular approach allows for the introduction of diversity at the C-2, C-5, and C-7 positions.

Synthetic Pathway Visualization

SynthesisPathwayStartReagents:Sulfur + 2-Cyanoacetamide+ Isothiocyanate (R-NCS)Inter1Intermediate:4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamideStart->Inter1Gewald Rxn(Base, EtOH, Reflux)CoreScaffold:Thiazolo[4,5-d]pyrimidine-7-one / 7-thioneInter1->CoreRing Closure(Reflux)CyclizationCyclization Reagent:Orthoester (R'-C(OEt)3)or AnhydrideFunctFunctionalization:POCl3 (Chlorination)then Amination (R''-NH2)Core->FunctActivationFinalFinal Antagonist:7-Amino-thiazolo[4,5-d]pyrimidineFunct->FinalNucleophilic Subst.

Figure 1: Modular synthesis of 7-substituted-thiazolo[4,5-d]pyrimidine derivatives via the Gewald reaction.

Step-by-Step Synthesis Protocol

Step 1: Construction of the Thiazole Precursor (Gewald Reaction)

  • Reagents: Suspend sulfur (1.0 eq), 2-cyanoacetamide (1.0 eq), and the appropriate isothiocyanate (1.0 eq) in ethanol.

  • Catalysis: Add triethylamine (TEA) or morpholine (1.0 eq) dropwise.

  • Reaction: Reflux the mixture for 2–4 hours. The solution typically turns dark red/brown.

  • Workup: Cool to room temperature. The precipitate (4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

Step 2: Pyrimidine Ring Closure

  • Reagents: Dissolve the thiazole intermediate in an excess of the appropriate orthoester (e.g., triethyl orthoformate for C-5 H) or acetic anhydride (for C-5 Methyl).

  • Reaction: Reflux for 6–12 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Evaporate solvent under reduced pressure. The solid residue is the 7-oxo or 7-thioxo thiazolo[4,5-d]pyrimidine core.

Step 3: C-7 Functionalization (Chlorination & Amination)

  • Chlorination: Treat the 7-oxo derivative with POCl

    
     (phosphorus oxychloride) at reflux for 3 hours to generate the 7-chloro intermediate.
    
  • Amination: React the 7-chloro intermediate with a primary or secondary amine (e.g., benzylamine, furfurylamine) in ethanol/TEA at reflux.

  • Purification: Silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

In Vitro Pharmacology: Binding & Functional Assays

To validate the antagonist profile, researchers must determine the affinity (



Radioligand Binding Assay (A Focus)

This assay measures the ability of the test compound to displace a known high-affinity radioligand.

Materials:

  • Membranes: HEK293 cells stably expressing human A

    
     receptors.
    
  • Radioligand:

    
    -ZM241385 (Selective A
    
    
    antagonist,
    
    
    nM).
  • Non-specific control: 10

    
    M NECA or CGS15943.
    

Protocol:

  • Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4). Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine.
    
  • Incubation:

    • Well A: Membrane + Vehicle (Total Binding).

    • Well B: Membrane + 10

      
      M NECA (Non-Specific Binding).
      
    • Well C: Membrane + Test Compound (0.1 nM – 10

      
      M) + 
      
      
      -ZM241385 (1–2 nM).
  • Condition: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Functional cAMP Accumulation Assay

Since A


inhibition of agonist-induced cAMP accumulation

Signaling Pathway Visualization:

SignalingAgonistAgonist (e.g., CGS21680)ReceptorA2A ReceptorAgonist->ReceptorActivatesAntagonistTest Compound(Thiazolo[4,5-d]pyrimidine)Antagonist->ReceptorBlocksGsGs ProteinReceptor->GsCouplesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPConverts ATPATPATPATP->ACSignalDownstream Signaling(PKA / CREB)cAMP->SignalActivates

Figure 2: A2A receptor signaling pathway. Antagonists block the Agonist-Receptor interaction, preventing the Gs-mediated rise in cAMP.

Protocol (HTRF Method):

  • Cells: CHO-K1 or HEK293 cells expressing human A

    
    .
    
  • Seeding: 10,000 cells/well in 384-well low-volume plates.

  • Antagonist Addition: Add test compound (serial dilution) and incubate for 15 min at 37°C.

  • Stimulation: Add agonist (e.g., CGS21680 at

    
     concentration) and incubate for 30 min. Note: Include IBMX (500 
    
    
    M) to inhibit phosphodiesterase degradation of cAMP.
  • Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

  • Result: A potent antagonist will restore the FRET signal (inversely proportional to cAMP) to baseline levels.

Data Summary & SAR Insights

When analyzing Thiazolo[4,5-d]pyrimidine derivatives, focus on the following Structure-Activity Relationship (SAR) trends:

PositionModificationEffect on Activity (General Trends)
C-2 (Thiazole) Phenyl / Substituted ArylEssential for hydrophobic pocket binding. Ortho-substitution often improves metabolic stability.
C-5 (Pyrimidine) Methyl / HSmall groups preferred. Bulky groups here may clash with the receptor core.
N-7 (Amine) Benzyl / Furan-2-ylCritical for affinity. The NH acts as a H-bond donor to Asn253. Bulky aryl-alkyl groups often increase A

selectivity over A

.
Core [4,5-d] vs [5,4-d]Both are active. The [4,5-d] isomer is less common but offers a distinct vector for substituents, potentially avoiding IP conflicts with [5,4-d] series.

References

  • Luthra, P. M., et al. (2010). "Synthesis of novel 7-imino-2-thioxo-3,7-dihydro-2H-thiazolo[4,5-d]pyrimidine derivatives as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Habib, N. S., et al. (2007). "Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents." Archives of Pharmacal Research.

  • Varano, F., et al. (2018). "Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists."[1] Bioorganic & Medicinal Chemistry.

  • BPS Bioscience. "Adenosine A2A Receptor Functional Cell Line Protocol."

  • BenchChem. "Application Notes and Protocols for cAMP Accumulation Assay."

Mastering the Purification of Thiazolo[4,5-d]pyrimidine-5,7-diol: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Promising Scaffold

The thiazolo[4,5-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry and drug development. As a 7-thio analog of purines, its derivatives have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] The specific derivative, Thiazolo[4,5-d]pyrimidine-5,7-diol, exists in tautomeric equilibrium with its dione form, 4H-[2]thiazolo[5,4-d]pyrimidine-5,7-dione. This polarity, conferred by the hydroxyl and amide-like functionalities, presents unique challenges and opportunities in its purification.

This application note provides a comprehensive guide to developing robust recrystallization protocols for this compound. We will delve into the theoretical underpinnings of solvent selection, provide detailed step-by-step protocols for single-solvent and multi-solvent recrystallization, and offer a thorough troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development endeavors.

Physicochemical Properties of this compound

A fundamental understanding of the molecule's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₅H₃N₃O₂SPubChem
Molecular Weight169.16 g/mol PubChem
AppearanceTypically a solidInferred from related compounds
PolarityHighInferred from structure
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem

Note: Data is for the tautomer 4H-[2]thiazolo[5,4-d]pyrimidine-5,7-dione.

The Science of Recrystallization: Beyond a Simple Precipitation

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[2][3]

The process of crystal formation is governed by two key kinetic and thermodynamic events: nucleation and crystal growth.

  • Nucleation: This is the initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution.[4] Supersaturation is achieved by dissolving the impure solid in a minimal amount of hot solvent and then allowing the solution to cool.

  • Crystal Growth: Once stable nuclei have formed, further molecules of the desired compound deposit onto the crystal lattice, leading to the growth of larger, well-defined crystals.[4] Slow cooling is paramount as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, effectively excluding impurities which remain in the solution.[3]

Workflow for Developing a Recrystallization Protocol

cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Scale-Up and Analysis A Select a range of candidate solvents (polar to non-polar) B Perform small-scale solubility tests (hot and cold) A->B C Identify promising single solvents or solvent pairs B->C D Perform a small-scale recrystallization with the chosen solvent system C->D E Optimize solvent volume and cooling rate D->E F Assess crystal quality and yield E->F G Scale up the optimized protocol F->G H Characterize the purified product (e.g., melting point, NMR, HPLC) G->H I Document the final protocol H->I

Caption: A logical workflow for developing a robust recrystallization protocol.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that meets the desired solubility criteria. Given the polar nature of this compound, polar solvents like water, ethanol, methanol, or glacial acetic acid are good starting points. For instance, a related chloro-derivative has been successfully recrystallized from glacial acetic acid.[5]

Materials:

  • Crude this compound

  • Candidate recrystallization solvent (e.g., deionized water, ethanol, glacial acetic acid)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Multi-Solvent Recrystallization

This technique is employed when no single solvent provides the ideal solubility profile. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent"). For polar compounds like the target molecule, a common pairing is a polar "good" solvent like ethanol or methanol with a less polar "bad" solvent like hexane or a polar "good" solvent with an even more polar "bad" solvent like water. For example, a crude thiazolo-pyrimidinone derivative was successfully recrystallized from cold water.[7]

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, methanol)

  • "Bad" solvent (e.g., water, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents or with the pure "bad" solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Common Recrystallization Issues

Troubleshooting Problem Potential Cause Solution NoCrystals No crystals form upon cooling Too much solvent used; solution is not supersaturated Boil off some solvent to concentrate the solution. Induce crystallization by scratching the flask or adding a seed crystal. OilingOut Compound separates as an oil Compound's melting point is below the solvent's boiling point; high impurity level Reheat to dissolve the oil, add more solvent, and cool slowly. Change to a lower-boiling point solvent. RapidCrystallization Crystals form too quickly Solution is too concentrated; cooling is too rapid Reheat, add a small amount of additional solvent, and ensure slow cooling. LowRecovery Low yield of purified product Compound has significant solubility in the cold solvent; premature crystallization during hot filtration Ensure the solution is thoroughly cooled in an ice bath. Minimize the volume of washing solvent.

Caption: A troubleshooting guide for common recrystallization challenges.

Conclusion

The successful recrystallization of this compound is a critical step in obtaining the high-purity material required for downstream applications in drug discovery and development. While a universal protocol may not exist, a systematic approach to solvent screening, coupled with an understanding of the principles of crystallization, will enable researchers to develop a robust and reproducible purification method. The protocols and troubleshooting guide provided herein serve as a strong foundation for achieving this goal.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Toronto. Experiment 2: Recrystallization. Available from: [Link]

  • University of Calgary. RECRYSTALLISATION. Available from: [Link]

  • University of California, Irvine. Recrystallization. Available from: [Link]

  • Habib, N. S., et al. Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. Bioorganic & Medicinal Chemistry Letters, 20(13), 3896-3900 (2010).
  • Rahimizadeh, M., et al. Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. Monatshefte für Chemie-Chemical Monthly, 140(1), 45-48 (2009).
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  • Moon, J., et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 23, 7165-7171 (2025).
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  • Zareie, Z. How to avoid the formation of oil droplets during recrystallization?. ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

Thiazolo[4,5-d]pyrimidine-5,7-diol stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolo[4,5-d]pyrimidine-5,7-diol

Welcome to the dedicated technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability in dimethyl sulfoxide (DMSO) solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Stability

Thiazolo[4,5-d]pyrimidines are a class of heterocyclic compounds recognized for their structural similarity to purines, making them valuable scaffolds in medicinal chemistry for the development of novel therapeutics.[1] However, the introduction of hydroxyl groups at the 5 and 7 positions of the pyrimidine ring in this compound presents unique stability challenges, particularly when dissolved in DMSO, the universal solvent for high-throughput screening and compound storage. Understanding the underlying chemical principles is paramount to mitigating these issues.

A critical aspect to consider is the existence of tautomerism. This compound can exist in equilibrium with its more stable keto tautomer, thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.[2][3][4][5] This equilibrium can be influenced by the solvent environment and is a key factor in the compound's reactivity and degradation profile. The keto form is generally favored for simple carbonyl compounds.[3][4]

Troubleshooting Guide

Issue 1: I observe a loss of compound concentration or the appearance of unknown peaks in my LC-MS analysis after storing my this compound in DMSO.

This is a common and critical issue that can significantly impact the accuracy of your experimental results. The appearance of new peaks and a decrease in the parent compound's peak area are strong indicators of degradation.

Root Cause Analysis:

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like carbonyls (in the keto tautomer), can be susceptible to nucleophilic attack and subsequent ring-opening, especially under hydrolytic conditions.[6][7][8] While DMSO is an aprotic solvent, it is highly hygroscopic and can absorb atmospheric moisture, creating a microenvironment where hydrolysis can occur.

Potential Degradation Pathway:

The most probable degradation pathway is the hydrolytic cleavage of the pyrimidine ring. The presence of water in the DMSO can lead to a nucleophilic attack on one of the carbonyl carbons of the dione tautomer, initiating a cascade of reactions that result in the opening of the pyrimidine ring.

cluster_0 Proposed Hydrolytic Degradation of Thiazolo[4,5-d]pyrimidine-5,7-dione in Wet DMSO A Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (Keto Tautomer) B Nucleophilic attack by H₂O (from wet DMSO) A->B H₂O C Tetrahedral Intermediate B->C D Pyrimidine Ring Opening C->D Proton Transfer E Degradation Products (e.g., Thiazole-carboxamide derivatives) D->E

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting Steps & Solutions:
  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container to minimize water content.

  • Proper Storage: Store DMSO stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption and degradation from repeated freeze-thaw cycles.[9]

  • Inert Atmosphere: When preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Freshly Prepare Solutions: For critical experiments, prepare fresh solutions of this compound in anhydrous DMSO immediately before use.

Issue 2: I'm observing inconsistent results in my biological assays, and I suspect my compound is not fully solubilized or is precipitating out of solution.

Incomplete solubilization or precipitation can lead to inaccurate compound concentrations and, consequently, unreliable assay data.

Root Cause Analysis:

While DMSO is an excellent solvent, the solubility of any compound is finite. The different crystalline forms (polymorphs) of a compound can have different solubilities. Once a compound crystallizes from a solution, it may be difficult to redissolve.

Troubleshooting Steps & Solutions:
  • Confirm Solubility: Determine the maximum solubility of your specific batch of this compound in DMSO.

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator. However, be cautious with prolonged heating as it can accelerate degradation.

  • Visual Inspection: Before each use, visually inspect your stock solution for any precipitate. If precipitate is observed, attempt to redissolve it using the methods above. If it does not redissolve, it is best to prepare a fresh stock solution.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles, which can promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of this compound in DMSO?

A1: Based on the principles of keto-enol tautomerism for similar heterocyclic systems, the dione (keto) form, thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is expected to be the predominant and more stable tautomer in solution.[2][3][4][5] The stability of the keto form is generally attributed to the greater strength of the C=O double bond compared to the C=C double bond.[3]

Q2: Can DMSO directly react with and degrade this compound?

A2: While DMSO is generally considered a stable solvent, it can act as an oxidant under certain conditions, especially in the presence of acids or at elevated temperatures.[9][10] The hydroxyl groups of the diol tautomer could potentially be oxidized. However, hydrolytic degradation due to the presence of water in DMSO is a more common and immediate concern for this class of compounds.

Q3: What are the ideal storage conditions for this compound in DMSO?

A3: For long-term storage, it is recommended to store aliquots of your DMSO stock solution at -80°C in tightly sealed, amber glass vials to protect from light and moisture. For short-term storage (up to a month), -20°C is generally acceptable.[9] Always use anhydrous DMSO and minimize the number of freeze-thaw cycles.

Q4: How can I confirm the stability of my this compound in a DMSO stock solution?

A4: The most reliable method is to perform a stability study using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). This will allow you to quantify the parent compound and detect any degradation products over time.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

Stress Conditions:
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 70°C for 48 hours.

  • Photolytic Degradation: Solution exposed to light (ICH Q1B guidelines).

cluster_1 Forced Degradation Workflow Start This compound (1 mg/mL in DMSO) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 70°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

Protocol 2: Stability-Indicating LC-MS/MS Method

This method is designed to separate this compound from its potential degradation products.

Instrumentation and Conditions:
ParameterSpecification
Instrumentation HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detection Positive ion electrospray ionization (ESI+)
MS/MS Transition Monitor for the parent compound and potential degradation products

Note: The specific MS/MS transitions will need to be optimized for this compound and its identified degradation products.

References

  • Abbas SE, George RF, Samir EM, Aref MM, Abdel-Aziz HA. Synthesis and anticancer ‎activity of some pyrido [2, 3-d] pyrimidine derivatives as apoptosis inducers and cyclin-‎dependent kinase inhibitors. Future Med Chem. 2019;11:2395–2414. [Link]

  • Al-Obaid AM, Abdel-Hamide SG, El-Kashef HA, Abdel-Aziz AA, El-Sayed MA, El-Subbagh HI. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Eur J Med Chem. 2016;119:114-142. [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

  • Fahmy H, Abdel-Aziz M, El-Sayed MA. Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. Bioorg Med Chem. 2013;21(16):4899-4910. [Link]

  • Gaylord Chemical. DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. [Link]

  • Kim S, Lee D, Lee S, Baek DJ. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Org Biomol Chem. 2023;21(30):6235-6240. [Link]

  • Kim Y, et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. 2021;26(11):3321. [Link]

  • Kovalenko S, et al. Scheme 2. Pyrimidine ring hydrolytic cleavage mechanism. [14-16]. ResearchGate. [Link]

  • Kumar V, et al. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. [Link]

  • Lona L, et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Anal Bioanal Chem. 2020;412(19):4569-4578. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

  • MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]

  • Northrup D, et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. J Bacteriol. 2008;190(21):7307-7315. [Link]

  • Organic Chemistry Tutor. Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]

  • SGS. How to Approach a Forced Degradation Study. [Link]

  • Singh R, et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2013;3(3):159-168. [Link]

  • SIELC Technologies. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]

  • Stewart GR, et al. LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. J Pharm Biomed Anal. 2018;154:309-320. [Link]

  • Wegermann CA, et al. Keto-enol tautomerism in the development of new drugs. Front Chem Biol. 2023;3:1400642. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Wu Y, et al. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. 2022;27(23):8509. [Link]

  • YouTube. LC-MS/MS Method Development for Drug Analysis. [Link]

  • ResolveMass. Forced Degradation Study ICH Guideline: What Q1A(R2) Expects. [Link]

  • Shigeru O. Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Journal of the Society of Organic Synthetic Chemistry, Japan. 1970;28(5):511-528. [Link]

  • Synthesis of Pyrimidine Derivatives. [Link]

  • G. B. Barlin and W. V. Brown, J. Chem. Soc. C, 1967, 2473-2475. [Link]

  • G. B. Barlin and W. V. Brown, J. Chem. Soc. B, 1968, 1435-1444. [Link]

  • D. J. Brown and R. F. Evans, J. Chem. Soc., 1962, 527-533. [Link]

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Preventing degradation of Thiazolo[4,5-d]pyrimidine-5,7-diol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolo[4,5-d]pyrimidine-5,7-diol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), storing the compound at -20°C or lower is advisable to minimize the rate of potential degradation reactions. It is crucial to use airtight containers to prevent moisture condensation upon removal from cold storage.

Q2: Should I store this compound under an inert atmosphere?

Yes, for long-term storage, it is best practice to store this compound under an inert atmosphere such as argon or nitrogen. This is particularly important because the heterocyclic ring system may be susceptible to oxidation over time, especially if trace amounts of catalytic impurities are present.

Q3: Is this compound sensitive to light?

Q4: What is the expected shelf-life of this compound?

When stored under the recommended conditions (frozen, dry, dark, and under an inert atmosphere), this compound should remain stable for several years. However, it is good laboratory practice to re-analyze the purity of the compound periodically, especially before use in critical applications.

Q5: In what solvents should I dissolve this compound for storage?

It is generally recommended to store the compound as a dry solid. If a stock solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Be aware that the presence of the diol functional groups (or the tautomeric dione) may make the compound susceptible to hydrolysis, especially in the presence of acidic or basic conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: Discoloration of the Solid Compound (e.g., from white/off-white to yellow/brown)

Potential Cause: This is often a visual indicator of degradation, likely due to oxidation or polymerization. Exposure to air, light, or moisture can accelerate these processes.

Troubleshooting Workflow:

A Discoloration Observed B Review Storage Conditions: - Exposed to air? - Exposed to light? - Temperature fluctuations? A->B C Assess Purity: - TLC - HPLC-UV - LC-MS B->C D Significant Impurities Detected? C->D E Discard and Obtain New Stock D->E Yes F Minor Impurities Detected D->F No H Implement Correct Storage: - Inert atmosphere (Ar, N2) - Amber vial/darkness - Consistent low temperature G Consider Purification (e.g., recrystallization) if feasible and necessary F->G G->H cluster_0 Degradation Pathways A This compound B Hydrolysis Products (Ring Opening) A->B H2O (acid/base catalysis) C Oxidation Products (e.g., N-oxides, sulfoxides) A->C O2 / Light D Photodegradation Products A->D UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Purity Assessment by HPLC-UV

  • Sample Preparation:

    • Accurately weigh 1 mg of the suspect this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., DMSO) to make a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 50-100 µg/mL with the mobile phase.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a relevant wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Analysis:

    • Compare the chromatogram of the stored sample to that of a freshly prepared sample or a previous batch known to be of high purity.

    • Look for the emergence of new peaks, which indicate degradation products, and a decrease in the area of the main peak.

Data Summary Table:

Sample IDRetention Time of Main Peak (min)Area of Main Peak% Purity (Area Normalization)Notes
Reference Standard 12.51,500,00099.5%Single major peak.
Stored Sample 12.51,100,00073.3%Additional peaks at 8.2 and 10.1 min.
Issue 3: Poor Solubility of the Compound Compared to a New Batch

Potential Cause: The formation of insoluble degradation products or polymers can lead to decreased solubility. This can be caused by prolonged exposure to elevated temperatures, even if below the decomposition point.

Troubleshooting Steps:

  • Visual Inspection: Check for any particulate matter or cloudiness in the solution.

  • Sonication: Attempt to dissolve the material with the aid of gentle warming and sonication. If it remains insoluble, degradation is highly likely.

  • Filtration and Analysis: Filter the solution and analyze both the soluble and insoluble fractions by a suitable method (e.g., LC-MS) to identify the nature of the impurities.

  • Preventative Measures: Ensure the compound is stored as a dry powder and that any solutions are prepared fresh. Avoid repeated freeze-thaw cycles which can promote precipitation.

Experimental Protocols

Protocol 1: Proper Storage of this compound Solid
  • Aliquot: Upon receipt, if the quantity is large, aliquot the solid into smaller, single-use amounts in separate vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Vial Selection: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.

  • Inerting: Place the open vials in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times.

  • Sealing: Tightly seal the vials while under the inert atmosphere.

  • Labeling: Clearly label each vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vials in a secondary container with desiccant and store at the appropriate temperature (-20°C or below).

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, DMF).

  • Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting: Dispense the stock solution into single-use aliquots in small, tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before opening to prevent condensation. Do not refreeze partially used aliquots.

References

  • While specific degradation studies for this compound are not extensively published, the principles outlined are based on general knowledge of heterocyclic chemistry and standard practices for the preservation of organic compounds.
  • The physical and chemical properties of this compound can be found on PubChem. ([Link])

  • For general guidance on the stability of chemical compounds, refer to standard laboratory practice manuals and pharmaceutical guidelines on drug stability testing.

Technical Support Center: Scaling Up the Synthesis of Thiazolo[4,5-d]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Thiazolo[4,5-d]pyrimidine-5,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important heterocyclic compound. Our goal is to empower you with the knowledge to navigate the intricacies of this synthesis, ensuring efficiency, reproducibility, and high purity of your final product.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a three-step process starting from readily available precursors. This pathway is favored for its relatively straightforward transformations and amenability to large-scale production.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-5-nitroso-4,6-dihydroxypyrimidine A->B Nitrosation (NaNO₂, Acid) C 2,5-Diamino-4,6-dihydroxypyrimidine B->C Reduction (e.g., Na₂S₂O₄) D This compound C->D Cyclization (CS₂)

Validation & Comparative

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Thiazolo[4,5-d]pyrimidine-5,7-diol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and optimizing the selectivity of a compound. This guide provides an in-depth, technical comparison of the cross-reactivity profiling of a representative Thiazolo[4,5-d]pyrimidine-5,7-diol analog, herein referred to as TPD-Analog-X , against other kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the generation of robust and reliable data.

The Thiazolo[4,5-d]pyrimidine scaffold is a purine analog that has garnered significant interest for its potential as a kinase inhibitor in oncology and other therapeutic areas.[1][2][3] Like many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target activities are a primary concern, potentially leading to unforeseen toxicities or a dilution of the desired therapeutic effect.[4][5] Therefore, a rigorous and comprehensive cross-reactivity profiling cascade is not just a regulatory requirement but a fundamental aspect of understanding a compound's true biological activity.

The Imperative of Early and Broad Cross-Reactivity Profiling

The rationale for conducting extensive cross-reactivity profiling early in the drug discovery process is multifaceted. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to enhance selectivity. Furthermore, it can uncover novel therapeutic opportunities by identifying unexpected, potent off-target activities. A broad kinase panel screening is crucial for determining and improving the selectivity of a compound by assessing its activity across a significant portion of the kinome.[6]

This guide will use TPD-Analog-X as a case study to illustrate a best-practice approach to cross-reactivity profiling, comparing its hypothetical profile to two other well-known kinase inhibitors, Compound A (a highly selective inhibitor) and Compound B (a multi-kinase inhibitor).

Comparative Kinase Selectivity Profile of TPD-Analog-X

To objectively assess the selectivity of TPD-Analog-X, a broad kinase screen is the first essential step. For this guide, we will present hypothetical data from a 300+ kinase panel screen performed at a reputable contract research organization (CRO). The data is typically presented as percent inhibition at a single concentration (e.g., 1 µM) to provide a broad overview of the compound's activity.

Table 1: Initial Kinase Panel Screen (% Inhibition at 1 µM)
Kinase TargetTPD-Analog-XCompound ACompound B
Primary Target: CDK9 98% 99% 95%
CDK285%15%92%
CDK560%8%88%
GSK3B55%5%75%
DYRK1A45%<5%68%
CLK130%<5%55%
PIM110%<5%40%
SRC5%<5%85%
EGFR<5%<5%80%
VEGFR2<5%<5%78%

To further quantify these interactions, dose-response assays are performed to determine the IC50 values for the most promising hits.

Table 2: IC50 Values for Selected Kinases
Kinase TargetTPD-Analog-X (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Primary Target: CDK9 15 10 25
CDK2150>10,00050
CDK5500>10,000100
GSK3B800>10,000200
SRC>10,000>10,00080
EGFR>10,000>10,000150

The IC50 data confirms the initial observations. TPD-Analog-X is a potent CDK9 inhibitor with moderate activity against CDK2 and weaker, but still notable, activity against CDK5 and GSK3B. This profile suggests that while TPD-Analog-X is a valuable tool compound for studying CDK9, its off-target activities must be considered in any cellular or in vivo studies.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize the selectivity of a kinase inhibitor is through a kinome map. This graphical representation illustrates the interactions of a compound with the human kinome, providing an intuitive and comprehensive overview of its selectivity.

G cluster_TK Tyrosine Kinases cluster_CMGC CMGC Group cluster_Other Other Groups EGFR SRC VEGFR2 CDK9 CDK2 CDK5 GSK3B DYRK1A CLK1 PIM1 TPD_Analog_X TPD-Analog-X TPD_Analog_X->CDK9 Potent TPD_Analog_X->CDK2 Moderate TPD_Analog_X->CDK5 Weak TPD_Analog_X->GSK3B Weak

Caption: Kinome map illustrating the selectivity of TPD-Analog-X.

Experimental Protocols for Robust Cross-Reactivity Profiling

The integrity of cross-reactivity data is wholly dependent on the quality of the experimental protocols. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: Broad-Panel Kinase Screen (Biochemical Assay)

This protocol outlines a typical radiometric-based kinase assay, a gold standard for its sensitivity and robustness.[7]

Objective: To determine the percent inhibition of a large panel of kinases by a test compound at a single concentration.

Materials:

  • Recombinant kinases

  • Specific peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compound (TPD-Analog-X)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 100x stock of TPD-Analog-X in 100% DMSO. For a final assay concentration of 1 µM, this would be a 100 µM stock.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the 100x compound stock to the appropriate wells. Add 2.5 µL of DMSO to the control wells.

  • Kinase and Substrate Addition: Add 22.5 µL of a master mix containing the kinase, peptide substrate, and kinase reaction buffer to each well.

  • Initiation of Reaction: Add 25 µL of a solution containing [γ-³³P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to provide a more accurate measure of inhibitory potential.[5]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution ReactionSetup Combine Compound & Master Mix Compound->ReactionSetup MasterMix Kinase/Substrate Master Mix MasterMix->ReactionSetup Initiation Add [γ-³³P]ATP ReactionSetup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Washing Wash Filter Plate Termination->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Calculate % Inhibition Counting->DataAnalysis

Caption: Workflow for a radiometric kinase profiling assay.

Protocol 2: Cell-Based Target Engagement Assay

While biochemical assays are essential, they do not always translate to cellular activity. Cell-based target engagement assays confirm that a compound can enter a cell and bind to its intended target in a physiological context.[8][9]

Objective: To quantify the engagement of TPD-Analog-X with its target kinase (CDK9) in live cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • TPD-Analog-X

  • Lysis buffer

  • Affinity beads coated with a broad-spectrum kinase inhibitor

  • Mass spectrometer

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with varying concentrations of TPD-Analog-X for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest and lyse the cells to release the proteome.

  • Competitive Binding: Incubate the cell lysates with affinity beads. Kinases that are bound to TPD-Analog-X in the cells will not be able to bind to the beads.

  • Elution and Digestion: Elute the proteins that are bound to the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase captured from the TPD-Analog-X-treated lysates to the DMSO control. A decrease in the amount of a captured kinase indicates target engagement by the compound.

G cluster_cell_culture Cellular Phase cluster_biochem Biochemical Phase cluster_analysis Analytical Phase CellTreatment Treat Live Cells with Compound CellLysis Lyse Cells CellTreatment->CellLysis CompetitiveBinding Incubate Lysate with Affinity Beads CellLysis->CompetitiveBinding Elution Elute Bound Kinases CompetitiveBinding->Elution Digestion Digest to Peptides Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantify Kinase Engagement LCMS->Quantification

Caption: Workflow for a cell-based target engagement assay.

Concluding Remarks and Future Directions

The cross-reactivity profiling of this compound analogs, as exemplified by TPD-Analog-X, is a critical exercise in modern drug discovery. A tiered approach, starting with a broad biochemical screen followed by dose-response determinations and cellular target engagement studies, provides a comprehensive understanding of a compound's selectivity.

The hypothetical data presented for TPD-Analog-X highlight a common scenario: a potent inhibitor with some off-target activities. For such a compound, the next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogs to improve selectivity.

  • Cellular Phenotypic Assays: Assessing the functional consequences of inhibiting the primary target and the identified off-targets.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models, paying close attention to any potential toxicities that could be linked to its off-target profile.

By embracing a rigorous and systematic approach to cross-reactivity profiling, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.

References

  • He, L., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(63), 39867-39878. [Link]

  • Wagner, E., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(19), 3563. [Link]

  • Becan, L., & Wagner, E. (2013). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Archiv der Pharmazie, 346(10), 738-746. [Link]

  • Revankar, G. R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived From the Guanine Analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Journal of Medicinal Chemistry, 41(12), 2056-2065. [Link]

  • El-Sayed, M. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(16), 4995. [Link]

  • Martínez-Alonso, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry, 63(17), 9079-9103. [Link]

  • El-Sayed, W. A., et al. (2022). Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents. Scientific Reports, 12(1), 22359. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Bioinformation, 19(1), 29-37. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Ghorab, M. M., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(18), 4239. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]

  • Åhlin, K., et al. (2013). Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). Journal of Medicinal Chemistry, 56(8), 3249-3262. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14323. [Link]

  • Ward, C. C., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 15(1), 124-132. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

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Safety Operating Guide

Personal protective equipment for handling Thiazolo[4,5-d]pyrimidine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Safety Assessment

Compound Identity: Thiazolo[4,5-d]pyrimidine-5,7-diol (CAS: 13479-54-4) Synonyms: 5,7-Dihydroxythiazolo[4,5-d]pyrimidine; 7-Thiaxanthine.[1][2] Operational Classification: Potent Bioactive Intermediate (OEB 3) .

The Scientist’s Perspective (The "Why"): While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315, H319, H335) or harmful if swallowed (H302), this classification is insufficient for research handling.[1] This molecule is a purine isostere (specifically a xanthine/guanine analog).[1][2] Structural analogs in this class are frequently investigated as Toll-like Receptor 7 (TLR7) agonists or antiviral agents (e.g., against HCMV).[1][2]

Critical Hazard: The primary risk is not merely chemical burns, but inadvertent immunomodulation or interference with nucleoside processing enzymes.[1] As a Senior Application Scientist, I advise treating this as a pharmacologically active substance where the "No Observed Effect Level" (NOEL) is unknown.[1] Universal Potent Compound Precautions must be applied.

Personal Protective Equipment (PPE) Specifications

Effective protection relies on a "Double Barrier" concept.[1][2][3] The following specifications are non-negotiable for handling the solid powder form.

A. Respiratory Protection (Inhalation Hazard)
  • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1][2]

  • PPE Backup: If work must occur outside a hood (e.g., equipment maintenance), a standard N95 is insufficient for bioactive powders due to face-seal leakage.[1]

    • Requirement: Half-face respirator with P100 (HEPA) cartridges .[1][2]

    • Rationale: P100 filters block 99.97% of particles, including fine dusts <0.3 microns, which are common with lyophilized or crystallized nucleoside analogs.[1]

B. Dermal Protection (Permeation & Contact)

Nucleoside analogs can be absorbed through the skin, particularly when solubilized in DMSO or DMF.[1][2]

LayerMaterialSpecificationFunction
Inner Glove Nitrile 4-5 mil (Bright Color)Primary barrier.[1][2] Bright color acts as a breach indicator.[1][2]
Outer Glove Nitrile 5-8 mil (Dark/Contrast)Mechanical protection.[1][2] Extended cuff (300mm) to cover lab coat wrist.[1][2]
Body Tyvek®/Polyolefin Disposable, elastic cuffDo not use cotton. Cotton fibers trap toxic dusts, creating a secondary exposure source in laundry.[1]
C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1][2]

  • Prohibited: Standard safety glasses with open sides.[1][2]

  • Rationale: Thiazolo-pyrimidines are fine powders that drift.[1][2] Goggles seal the orbital area against dust entry and splashes during solubilization.[2]

Operational Workflow: Step-by-Step

This protocol minimizes the "Zone of Contamination" (ZoC).[2]

Phase 1: Preparation & Weighing (Highest Risk)[1]
  • Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure.[1][2]

    • Why: Heterocyclic powders are prone to static charge, causing "fly-away" particles that bypass standard airflow containment.[1][2]

  • Lining: Cover the immediate work surface with plastic-backed absorbent paper (absorbent side up).[1][2]

  • Taring: Tare the weigh boat before opening the source container.

  • Transfer: Use a disposable anti-static spatula.[1][2] Never return excess powder to the stock bottle (cross-contamination risk).[2]

Phase 2: Solubilization (Permeation Risk)[1]
  • Solvent Choice: If dissolving in DMSO (Dimethyl sulfoxide), recognize that DMSO acts as a carrier, transporting the dissolved drug through intact skin and standard gloves.[1]

  • Glove Change: Immediately after the compound is in solution, doff outer gloves and replace them.[1][2]

    • Why: Unnoticed powder residues on the outer glove will dissolve in the solvent and rapidly permeate the glove material.[2]

Phase 3: Decontamination & Disposal
  • Solids: Weigh boats, spatulas, and outer gloves go directly into a Solid Biohazard/Chemo Waste container (typically yellow or red bin, depending on facility).[1]

  • Liquids: Quench reaction mixtures. Dispose of as Hazardous Chemical Waste (do not pour down drain).[1][2]

  • Surface Decon: Wipe the balance and hood surface with a 10% Bleach solution followed by 70% Ethanol.[2]

    • Why: Bleach oxidizes the heterocyclic ring, breaking the potential biological activity; Ethanol removes the residue.

Visualizing the Safety Hierarchy

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocol cluster_Controls Hierarchy of Controls Hazard This compound (Bioactive Dust Hazard) EngControl Engineering Control: Fume Hood / Balance Enclosure Hazard->EngControl Contained By AdminControl Admin Control: SOPs + Static Elimination EngControl->AdminControl Reinforced By Breach Containment Breach EngControl->Breach PPE PPE Layer: Double Nitrile + P100 Backup AdminControl->PPE Backed Up By Worker Researcher Safety PPE->Worker Protects Breach->PPE Intercepted

Caption: Figure 1. Defense in Depth strategy. Engineering controls are the primary barrier; PPE serves as the critical fail-safe against containment breaches.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[1][2][4] If breathing is difficult, oxygen should be administered by trained personnel.[1][2] Alert Medical Services that the patient was exposed to a nucleoside analog (critical for diagnosis).

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and increases absorption.[1][2]

    • Flush with copious water for 15 minutes.

    • Remove contaminated clothing carefully to avoid aerosolizing dust.[1][2]

  • Spill Cleanup (Powder):

    • Cover spill with wet paper towels (to prevent dust generation).[1][2]

    • Wipe inward from the periphery.[1][2]

    • Double-bag all waste.[1][2]

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Washington, DC: U.S. Department of Labor.[1][2] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1][2] Available at: [Link]

  • PubChem. Compound Summary for CID 293730, Thiazolo[5,4-d]pyrimidine-5,7-diol. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.[1][2] Available at: [Link][1][2]

Sources

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Retrosynthesis Analysis

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Thiazolo[4,5-d]pyrimidine-5,7-diol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.